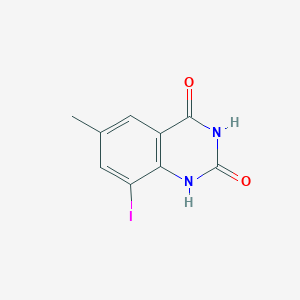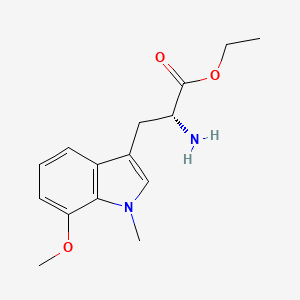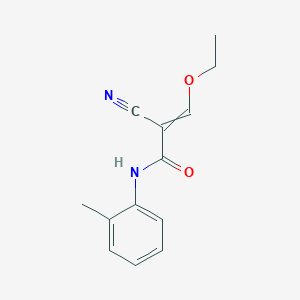
2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, an ethoxy group, and a 2-methylphenyl group attached to a prop-2-enamide backbone. Its molecular formula is C13H14N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and ethoxy group play crucial roles in its reactivity and binding affinity. The compound may modulate enzyme activity or receptor interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)-2-propenamide: This compound shares a similar backbone but has different substituents, leading to distinct properties.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
709039-06-5 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-9-11(8-14)13(16)15-12-7-5-4-6-10(12)2/h4-7,9H,3H2,1-2H3,(H,15,16) |
InChI Key |
KFKGEEWXSCGWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
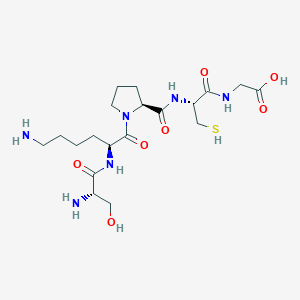
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
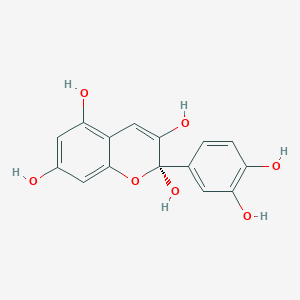
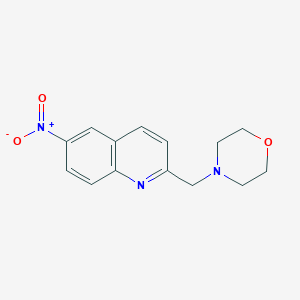
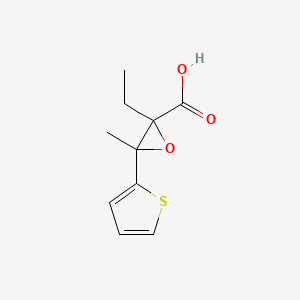

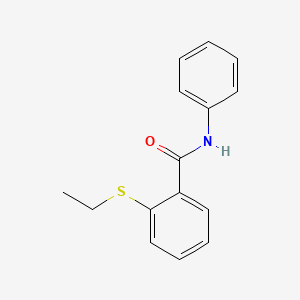
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
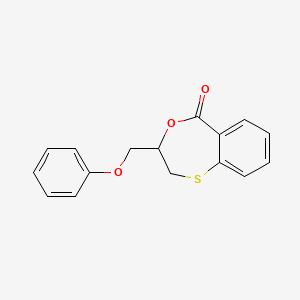
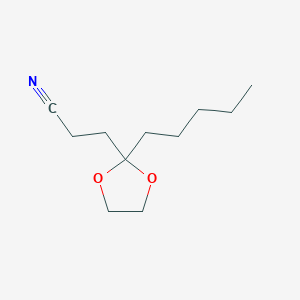
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
